Benzene, 1-(1-decynyl)-2-fluoro-
Description
Benzene, 1-(1-decynyl)-2-fluoro- (C₁₆H₁₉F), is a fluorinated aromatic compound featuring a decynyl group (a 10-carbon alkyne chain) at position 1 and a fluorine atom at position 2 of the benzene ring. This structure combines the electron-withdrawing effects of fluorine with the hydrophobic and π-electron-rich nature of the alkyne substituent. The compound is primarily studied in synthetic chemistry, particularly in electrophilic cyclization reactions, where its reactivity and yield depend on solvent and reagent conditions .
Properties
CAS No. |
295323-18-1 |
|---|---|
Molecular Formula |
C16H21F |
Molecular Weight |
232.34 g/mol |
IUPAC Name |
1-dec-1-ynyl-2-fluorobenzene |
InChI |
InChI=1S/C16H21F/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14H,2-8H2,1H3 |
InChI Key |
DKWXRMMEUZDXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-decynyl)-2-fluoro- typically involves the coupling of a fluorobenzene derivative with a 1-decynyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of a fluorobenzene with a terminal alkyne (1-decynyl) in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of Benzene, 1-(1-decynyl)-2-fluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: Benzene, 1-(1-decynyl)-2-fluoro- can undergo electrophilic aromatic substitution reactions where the fluorine atom or the 1-decynyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.
Major Products:
Substitution: Products include halogenated or nitrated derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include alkenes or alkanes depending on the extent of reduction.
Scientific Research Applications
Benzene, 1-(1-decynyl)-2-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-decynyl)-2-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its target. The alkyne group can participate in reactions that modify the target molecule, leading to changes in its activity or function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
1-Ethyl-2-fluorobenzene (C₈H₉F)
- Molecular Weight : 124.16 g/mol .
- Key Differences : Replaces the decynyl group with a shorter ethyl chain. The absence of the triple bond reduces steric hindrance and electronic effects, making it less reactive in cyclization reactions.
- Applications : Often used as a simpler model compound for studying fluorinated aromatic systems.
1-(Ethylsulfonyl)-2-fluorobenzene (C₈H₉FO₂S)
- Molecular Weight : 188.22 g/mol .
- Key Differences: Introduces a sulfonyl group, which is strongly electron-withdrawing.
1-(Chloromethyl)-2-fluorobenzene (C₇H₆ClF)
- Molecular Weight : 144.57 g/mol .
- Key Differences : The chloromethyl group provides a reactive site for nucleophilic substitution, unlike the inert alkyne in the decynyl group. This makes it useful in polymer chemistry or as an intermediate in drug synthesis.
4-Ethynyl-1-fluoro-2-methylbenzene (C₉H₇F)
- Molecular Weight : 134.15 g/mol .
- Key Differences : Features a shorter ethynyl chain (C≡CH) instead of decynyl (C≡C-C₈H₁₇). The reduced chain length decreases hydrophobicity and may limit applications in lipid membrane studies.
Electrophilic Cyclization Efficiency
- Benzene, 1-(1-decynyl)-2-fluoro- achieves 98% yield in dichloromethane with 1.1 equiv I₂, highlighting optimal solvent compatibility .
- 1-Ethyl-2-fluorobenzene: Lacks triple bond, making it unsuitable for similar cyclization pathways.
Fluorine Position Effects
- The 2-fluoro group in the target compound enhances halogen-π interactions, critical in receptor binding (e.g., GPR119 activation) .
- Contrast : A 3-fluoro isomer (as in AR231453 derivatives) reduces potency by 5-fold , underscoring positional sensitivity.
Physicochemical Properties
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